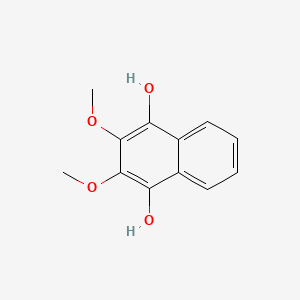

2,3-Dimethoxy-1,4-dihydroxynaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12O4 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

2,3-dimethoxynaphthalene-1,4-diol |

InChI |

InChI=1S/C12H12O4/c1-15-11-9(13)7-5-3-4-6-8(7)10(14)12(11)16-2/h3-6,13-14H,1-2H3 |

InChI Key |

CPPPYEFIQWZKNP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C(=C1OC)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dimethoxy 1,4 Dihydroxynaphthalene

Regioselective and Chemo-controlled Approaches to the Naphthalene (B1677914) Core Formation

Cycloaddition Reactions for Aromatic Ring Construction

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the formation of six-membered rings and can be strategically employed to construct the naphthalene framework. researchgate.net A plausible approach involves the reaction of a suitably substituted diene with a dienophile that already contains or can be readily converted to the desired functionalities.

A hypothetical Diels-Alder approach could involve the reaction of a 1,4-benzoquinone (B44022) derivative with a substituted diene. For instance, a diene bearing methoxy (B1213986) or precursor groups at the 2- and 3-positions could react with a simple dienophile, followed by aromatization to yield the naphthalene core. The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile, allowing for a degree of control over the substitution pattern of the resulting cycloadduct. researchgate.net

| Diene | Dienophile | Reaction Conditions | Product | Reference |

| Substituted 1,3-butadiene | 1,4-Benzoquinone | Thermal or Lewis acid catalysis | Substituted 1,4-dihydroxynaphthalene (B165239) precursor | rsc.org |

| Styrene-ynes | (intramolecular) | Thermal (e.g., in DMF or PhNO₂) | Arylnaphthalene or aryldihydronaphthalene lactones | acs.org |

This table presents generalized examples of Diels-Alder reactions that can be adapted for the synthesis of substituted naphthalenes.

Annulation Strategies for Naphthalene System Assembly

Annulation reactions, which involve the formation of a new ring onto an existing one, provide another versatile route to the naphthalene system. Various transition-metal-catalyzed and metal-free annulation strategies have been developed for the synthesis of substituted naphthalenes and naphthoquinones, which are excellent precursors to dihydroxynaphthalenes. rsc.orgacs.orgacs.orgnih.gov

One such strategy could involve the [4+2] annulation of a benzoic acid with a 1,4-naphthoquinone (B94277), catalyzed by a ruthenium(II) complex. acs.orgnih.gov While this example builds upon an existing naphthalene core, the principle of annulating a six-membered ring can be adapted. A more direct approach might involve the annulation of a suitably functionalized benzene (B151609) derivative. For instance, a scandium triflate-catalyzed [4+1] cycloaddition of a 2-hydroxy-substituted para-quinone methide with an isocyanide can lead to functionalized naphthofurans, which could potentially be converted to the desired naphthalene. rsc.org Another approach is the reaction of 2-hydroxy-1,4-naphthoquinones with enamines, which yields 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-Hydroxy-1,4-naphthoquinone | Enamine | Refluxing toluene | 2,3-Disubstituted naphtho[2,3-b]furan-4,9-dione | rsc.org |

| 1,4-Naphthoquinone | Benzoic Acid | Ru(II) catalyst | Naphthoquinone lactone | acs.orgnih.gov |

| 2-Hydroxy-substituted p-quinone methide | Isocyanide | Scandium triflate | N-functionalized 2,3-disubstituted naphthofuran | rsc.org |

This table showcases examples of annulation reactions that could be conceptually applied to construct the functionalized naphthalene core.

Precision Introduction and Manipulation of Hydroxyl and Methoxy Functionalities

Once the naphthalene core is assembled, the precise introduction and manipulation of the hydroxyl and methoxy groups at the C1, C2, C3, and C4 positions are crucial. This often requires the use of protecting groups to selectively mask and unmask the hydroxyl functionalities, allowing for regioselective alkylation.

Orthogonal Protection/Deprotection Strategies for Dihydroxy Groups

Orthogonal protection strategies are essential when multiple reactive functional groups are present. In the case of a dihydroxynaphthalene precursor, different protecting groups that can be removed under distinct conditions allow for the selective functionalization of each hydroxyl group. For instance, one hydroxyl group could be protected as a silyl (B83357) ether (removable with fluoride (B91410) ions), while another is protected as a benzyl (B1604629) ether (removable by hydrogenolysis).

A plausible strategy for the synthesis of 2,3-dimethoxy-1,4-dihydroxynaphthalene would start with 1,4-dihydroxynaphthalene. The two hydroxyl groups could be protected with an acid-labile group, such as an acetonide, to allow for functionalization at the 2 and 3 positions. Following the introduction of the methoxy groups (or their precursors), the protecting group on the 1,4-dihydroxy moiety can be selectively removed. The regioselective protection of one hydroxyl group over another in a catechol-type system (like adjacent hydroxyl groups on an aromatic ring) can be influenced by factors such as the acidity of the phenolic protons and steric hindrance. nih.gov

| Protecting Group | Introduction Conditions | Cleavage Conditions | Reference |

| Benzyl (Bn) | Benzyl bromide, base (e.g., NaH) | H₂, Pd/C | nih.gov |

| p-Methoxybenzyl (PMB) | PMB-Cl, base | DDQ or TFA | nih.gov |

| Silyl (e.g., TBDMS) | TBDMS-Cl, imidazole | TBAF | General Knowledge |

| Acetonide | Acetone, acid catalyst | Aqueous acid | General Knowledge |

This table provides examples of common protecting groups and their orthogonal deprotection conditions relevant to hydroxyl groups.

Stereoselective and Regiospecific Alkylation for Dimethoxy Introduction

With the 1,4-dihydroxy groups protected, the next step would be the introduction of the two methoxy groups at the C2 and C3 positions. If the precursor is a 2,3-dihydroxy-1,4-naphthoquinone, a double methylation reaction can be performed. Common methylating agents include dimethyl sulfate (B86663) or methyl iodide in the presence of a base. mdpi.com The regioselectivity of methylation in polyhydroxylated aromatic compounds can be influenced by the electronic and steric environment of each hydroxyl group. researchgate.net

For instance, in the O-methylation of chlorinated para-hydroquinones by Rhodococcus chlorophenolicus, the enzyme selectively methylates the hydroxyl group flanked by two chlorine substituents, demonstrating high regioselectivity. researchgate.net While this is a biological example, it highlights the principle of regioselective methylation. In a chemical synthesis context, the relative acidity of the hydroxyl groups can dictate the site of methylation. Catalytic methods for the O-methylation of catechols using metal phosphate (B84403) catalysts have also been developed, offering a more sustainable approach. mdpi.com

| Substrate | Methylating Agent | Catalyst/Base | Product | Reference |

| Catechol | Methanol | Cerium Phosphate | Guaiacol (2-methoxyphenol) | mdpi.com |

| Chlorinated p-Hydroquinone | (in vivo) | Rhodococcus chlorophenolicus | Regioselectively methylated product | researchgate.net |

| Phenols | (various) | (various) | O-methylated catechols | acs.org |

This table illustrates various O-methylation reactions that are analogous to the required transformation.

Sustainable and Green Chemistry Principles in Synthesis

Incorporating green chemistry principles into the synthesis of complex molecules like this compound is of increasing importance. researchgate.net This involves the use of environmentally benign reagents, solvents, and catalysts, as well as designing energy-efficient reaction pathways.

For the construction of the naphthalene core, enzyme-catalyzed reactions offer a green alternative to traditional methods. For example, the one-pot synthesis of 1,4-naphthoquinones using a laccase enzyme for the in-situ generation of quinones from hydroquinones in an aqueous medium has been reported. rsc.org This approach avoids the use of hazardous heavy metal oxidants and organic solvents.

In the functionalization steps, the use of catalytic rather than stoichiometric reagents is a key principle of green chemistry. The development of catalytic O-methylation procedures, for instance, reduces waste compared to the use of excess methylating agents. mdpi.com Solvent-free reaction conditions, where possible, also contribute to a more sustainable synthesis. For example, the synthesis of novel 1,4-naphthoquinones has been achieved using In(OTf)₃ as a catalyst under solvent-free conditions. nih.gov

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

| Use of Renewable Feedstocks | Biocatalysis | Laccase-mediated synthesis of 1,4-naphthoquinones | rsc.org |

| Atom Economy | Catalytic Reactions | Ru(II)-catalyzed annulation | acs.orgnih.gov |

| Safer Solvents and Auxiliaries | Aqueous Media / Solvent-free | Laccase reactions in water; In(OTf)₃-catalyzed solvent-free synthesis | rsc.orgnih.gov |

| Design for Energy Efficiency | Mild Reaction Conditions | Many modern catalytic reactions proceed at lower temperatures | nih.gov |

This table highlights the application of green chemistry principles to the synthesis of naphthalene derivatives.

Catalytic and Enzyme-Mediated Synthetic Pathways

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of the 2,3-Dimethoxy-1,4-naphthoquinone precursor, both chemocatalytic and biocatalytic approaches offer significant advantages over traditional stoichiometric methods.

One promising approach involves the one-pot synthesis of naphthoquinones using bifunctional catalysts. For instance, Mo-V-P heteropolyacids have been demonstrated as effective dual-function catalysts, providing both the acidity for Diels-Alder reactions and the redox capability for subsequent oxidation. scirp.org A potential pathway to 2,3-Dimethoxy-1,4-naphthoquinone could involve the reaction of a suitably substituted hydroquinone (B1673460) with a diene, catalyzed by a heteropolyacid solution, which simplifies the process into a single step at room temperature. scirp.org

Enzyme-mediated synthesis represents a key green chemistry approach. The use of enzymes like laccase for the in situ generation of para-quinones from 1,4-hydroquinones in an aqueous medium is a notable example. rsc.org These enzymatically generated quinones can then undergo a Diels-Alder reaction with a diene, followed by further oxidation to yield the 1,4-naphthoquinone structure. rsc.org This biocatalytic method avoids the use of hazardous heavy metal reagents and organic solvents, offering an environmentally benign route. rsc.orgresearchgate.net

| Catalytic System | Reaction Type | Key Advantages | Potential Application |

|---|---|---|---|

| Mo-V-P Heteropolyacids scirp.org | One-Pot Diels-Alder/Oxidation | Bifunctional (acid/redox), room temperature, simplified process. | Synthesis of 2,3-Dimethoxy-1,4-naphthoquinone from hydroquinone precursors. |

| Laccase Enzyme rsc.org | One-Pot Oxidation/Diels-Alder | Green (aqueous medium), avoids heavy metals, high yields. | Environmentally friendly synthesis of the naphthoquinone precursor. |

| Palladium/Platinum Catalysts | Catalytic Hydrogenation | High efficiency, clean conversion, standard procedure. | Reduction of 2,3-Dimethoxy-1,4-naphthoquinone to the target compound. |

Solvent-Minimization and Waste Reduction Protocols

A major focus of modern chemical synthesis is the reduction of environmental impact through solvent minimization and waste reduction. Traditional routes to dihydroxynaphthalenes, such as those involving sulfonation followed by high-temperature alkali fusion, are known to generate substantial amounts of acidic and saline wastewater, along with byproducts. google.comgoogle.com

In contrast, green synthetic protocols aim to circumvent these issues. Solvent-free reactions are particularly attractive. For example, the synthesis of novel 1,4-naphthoquinones has been achieved through three-component reactions catalyzed by indium(III) triflate (In(OTf)₃) under solvent-free conditions at elevated temperatures. nih.govresearchgate.net This approach offers simple operation, mild conditions, and a favorable environmental profile. nih.gov Similarly, solvent-free nucleophilic substitution reactions have been developed for preparing naphthoquinone-based molecules, providing a scalable and low-cost synthesis method. rsc.org

The choice of oxidant is also critical for waste reduction. A patented method for synthesizing 2,3-dihydroxynaphthalene (B165439) utilizes the direct oxidation of naphthalene with hydrogen peroxide. google.com This method is environmentally friendly as the primary byproduct is water, and it avoids the consumption of large quantities of acids and alkalis characteristic of older sulfonation-fusion processes. google.com The use of phase transfer catalysts in such systems can further enhance reaction efficiency under mild conditions. google.com

Continuous Flow and Automated Synthesis Techniques for Scalable Production

Continuous flow chemistry and automated synthesis are transforming the production of chemical compounds, offering enhanced safety, efficiency, and scalability compared to traditional batch processing. beilstein-journals.org These techniques are particularly well-suited for the synthesis of naphthoquinone derivatives and their subsequent reduction.

The synthesis of naphthoquinone analogues has been successfully demonstrated in continuous flow systems. For instance, the acid-catalyzed reaction between indoles and 1,4-naphthoquinone proceeds more efficiently in a continuous flow setup than in a batch process, affording higher yields in shorter reaction times. tandfonline.comtandfonline.comresearchgate.net Such systems can be assembled from simple, commercially available components and allow for precise control over reaction parameters like temperature, pressure, and residence time. tandfonline.com

Photochemical reactions, which can be difficult to scale up in batch reactors due to light penetration issues, are highly amenable to flow chemistry. The [2+2]-photocycloaddition of 1,4-naphthoquinone with alkenes has been shown to be significantly more efficient in a flow process, with residence times of just 60 minutes, compared to 10–13 hours required in batch operations. jcu.edu.au This highlights the ability of microreactors to improve reaction efficiency through superior irradiation homogeneity.

A conceptual automated system for producing this compound could involve a multi-step flow sequence. The initial catalytic synthesis of the 2,3-Dimethoxy-1,4-naphthoquinone precursor would occur in a first reactor module. The output stream could then be directly channeled into a second module, such as a packed-bed reactor containing a hydrogenation catalyst (e.g., Pd/C), for immediate reduction to the final dihydroxy product. This integrated approach minimizes manual handling of intermediates, improves safety, and allows for on-demand, scalable production.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours | Minutes (short residence time) |

| Yield | Good | Good to Excellent (often higher) |

| Process Control | Limited (e.g., heat dissipation) | Excellent (e.g., precise temperature and mixing control) |

| Scalability | Challenging | Straightforward (by numbering-up or longer run times) |

| Safety | Potential for thermal runaway | Inherently safer due to small reactor volumes |

In Depth Structural Elucidation and Conformational Analysis of 2,3 Dimethoxy 1,4 Dihydroxynaphthalene

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For a molecule like 2,3-Dimethoxy-1,4-dihydroxynaphthalene, advanced mass spectrometry techniques are indispensable for confirming its elemental composition and elucidating its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass. nih.gov Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places. This precision allows for the determination of a unique elemental formula.

The molecular formula for this compound is C₁₂H₁₂O₄. The theoretical exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each element. missouri.edusisweb.com

Carbon (¹²C): 12.000000 Da

Hydrogen (¹H): 1.007825 Da

Oxygen (¹⁶O): 15.994915 Da

Based on these values, the theoretical exact mass of neutral this compound is calculated to be 220.07356 Da . wikipedia.orgnih.gov

HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure m/z values with an accuracy in the low parts-per-million (ppm) range. An experimental HRMS measurement of this compound would be expected to yield a value that corresponds closely to the theoretical mass, thus confirming its elemental composition and distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: Theoretical Exact Mass Calculation for C₁₂H₁₂O₄

| Element | Count | Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 12 | 12.000000 | 144.000000 |

| Hydrogen (H) | 12 | 1.007825 | 12.093900 |

| Oxygen (O) | 4 | 15.994915 | 63.979660 |

| Total Exact Mass | 220.073560 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. wikipedia.org In an MS/MS experiment, the protonated molecule [M+H]⁺ or the molecular ion [M]⁺• of this compound (m/z 221.0808 or 220.0736, respectively) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

Based on the known fragmentation patterns of methoxylated and hydroxylated aromatic compounds, a plausible fragmentation pathway for this compound can be proposed. docbrown.infokoreascience.kr Key fragmentation events would likely involve the loss of methyl radicals from the methoxy (B1213986) groups and subsequent losses of carbon monoxide.

A probable fragmentation pathway for the protonated molecule [M+H]⁺ could proceed as follows:

Initial Loss of a Methyl Radical (•CH₃): The fragmentation is often initiated by the loss of a stable radical. The cleavage of a C-O bond in one of the methoxy groups would result in the loss of a methyl radical (15 Da), leading to a prominent fragment ion.

Sequential Loss of Carbon Monoxide (CO): Following the initial loss, the resulting ion can undergo further fragmentation. A common pathway for phenolic compounds is the elimination of carbon monoxide (28 Da) from the ring structure.

Second Methyl Radical Loss: The remaining methoxy group can also lose its methyl radical.

Further CO Losses: Additional losses of CO can occur as the aromatic ring system breaks down.

Table 2: Proposed MS/MS Fragmentation Pathway for [C₁₂H₁₂O₄+H]⁺

| Proposed Fragment Ion (m/z) | Neutral Loss | Mass Loss (Da) | Proposed Structure/Formula |

|---|---|---|---|

| 221.0808 | - | - | [C₁₂H₁₃O₄]⁺ (Precursor Ion) |

| 206.0573 | •CH₃ | 15.0235 | [C₁₁H₁₀O₄]⁺• |

| 178.0624 | CO | 27.9949 | [C₁₀H₁₀O₃]⁺• |

| 163.0389 | •CH₃ | 15.0235 | [C₉H₇O₃]⁺ |

| 135.0440 | CO | 27.9949 | [C₈H₇O₂]⁺ |

This systematic fragmentation provides valuable data for confirming the connectivity of the atoms within the molecule.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy are techniques used to study the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light, revealing details about its excited states.

The spectroscopic properties of this compound are determined by the naphthalene (B1677914) chromophore, which is modified by the presence of two hydroxyl (-OH) and two methoxy (-OCH₃) groups. These substituents are auxochromes, which can significantly influence the absorption and emission spectra of the parent aromatic system. mdpi.com

The naphthalene ring system exhibits characteristic π → π* electronic transitions. The presence of electron-donating groups like hydroxyl and methoxy typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. ias.ac.in This is due to the extension of the conjugated system by the lone pair of electrons on the oxygen atoms, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

One would expect the UV-Vis spectrum of this compound in a non-polar solvent to show absorption bands at longer wavelengths than naphthalene itself. For comparison, 2-methoxynaphthalene (B124790) shows an absorption maximum (λ_max) around 226 nm. ijpsjournal.com The additional hydroxyl and methoxy groups on the target molecule would likely push this absorption further into the UV-A or even the visible range.

Naphthalene derivatives are often fluorescent, and their emission properties are also highly sensitive to substitution. niscpr.res.in The introduction of hydroxyl and methoxy groups can enhance fluorescence quantum yield and cause a Stokes shift (the difference between the absorption and emission maxima). The fluorescence spectrum is expected to be a mirror image of the lowest energy absorption band. Furthermore, the photophysical properties of such molecules can be sensitive to the solvent environment, a phenomenon known as solvatochromism, where the absorption and emission maxima shift in response to solvent polarity. mdpi.comrsc.org

Table 3: Comparison of Spectroscopic Properties of Naphthalene and a Related Derivative

| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | Solvent |

|---|---|---|---|

| Naphthalene | ~275, ~312 | ~321, ~335 | Cyclohexane |

| 2-Methoxynaphthalene | ~226, ~319 | ~340 | Ethanol |

| This compound (Predicted) | > 320 | > 340 | - |

The detailed study of these photophysical properties is crucial for applications where light absorption and emission are important, such as in the development of fluorescent probes or photosensitizers. nih.gov

Compound Index

Chemical Reactivity and Mechanistic Investigations of 2,3 Dimethoxy 1,4 Dihydroxynaphthalene

Redox Chemistry of the Hydroquinone (B1673460)/Quinone System

The redox behavior of 2,3-Dimethoxy-1,4-dihydroxynaphthalene is central to its chemical reactivity. This system can reversibly transform into its oxidized counterpart, 2,3-Dimethoxy-1,4-naphthoquinone, through processes involving the transfer of electrons and protons. This hydroquinone/quinone couple is a key feature, enabling its participation in various electrochemical and biological electron transfer chains.

The electrochemical transformation of this compound to 2,3-Dimethoxy-1,4-naphthoquinone is a well-defined process. Like other hydroquinones, its oxidation is a two-electron, two-proton process. The reaction proceeds via a concerted or stepwise mechanism depending on the conditions, such as the pH of the medium.

Cyclic voltammetry is a primary technique used to investigate these mechanisms. For related 1,4-naphthoquinone (B94277) derivatives, voltammetric studies show a single redox couple, indicating a reversible two-electron transfer process under specific conditions. researchgate.net The redox potential for the this compound/quinone couple has been reported, providing a quantitative measure of its electron-donating capability. sci-hub.se

The reduction of the quinone form is also crucial. Investigations into the metabolism of 2,3-Dimethoxy-1,4-naphthoquinone show that it can undergo a two-electron reduction, which is considered a detoxification pathway that prevents redox cycling and the generation of reactive oxygen species. researchgate.net

Table 1: Electrochemical Data for Related Naphthoquinone Systems

| Compound | Technique | Key Findings | Reference |

|---|---|---|---|

| 1,4-Dihydroxynaphthalenes | Cyclic Voltammetry, in situ electrolytic ESR | Reactivity toward superoxide is mediated by a proton-coupled electron transfer (PCET) mechanism. | chemrxiv.org |

| 2,3-Diamino-1,4-naphthoquinone | Cyclic Voltammetry, Spectroelectrochemistry | Exhibits a single reversible redox couple; absorption spectra of radical anion and cation were obtained. | researchgate.net |

This table is interactive. Click on the headers to sort.

The formation of these radical intermediates is significant. Studies on related systems have utilized techniques like electron spin resonance (ESR) spectroscopy, often coupled with electrochemistry, to detect and characterize these transient species. chemrxiv.org For example, in the reaction of 1,4-dihydroxynaphthalenes, product-naphthoquinone-radicals have been observed, which can subsequently transfer an electron to molecular oxygen to generate superoxide. chemrxiv.org

The stability and reactivity of the semiquinone radical are influenced by the substituents on the naphthalene (B1677914) ring. The electron-donating methoxy (B1213986) groups in this compound are expected to stabilize the radical intermediate through resonance. The study of captodatively substituted biradicaloids, such as 2,3-diamino-1,4-naphthoquinone, provides insight into the electronic structure of these radicals and their potential for further reactions. researchgate.net Such single-electron transfer processes are fundamental to understanding the compound's role as both an antioxidant and a potential pro-oxidant. nih.govnih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of the hydroxyl and methoxy groups. These substituents direct incoming electrophiles primarily to the C-5 and C-8 positions of the naphthalene nucleus. The high electron density of the hydroquinone ring makes it a good substrate for reactions with electrophiles such as nitrating or halogenating agents. However, these reactions must be conducted under conditions that avoid oxidation of the hydroquinone moiety.

Conversely, the hydroquinone itself is not a suitable substrate for nucleophilic aromatic substitution. However, its oxidized form, 2,3-Dimethoxy-1,4-naphthoquinone, can undergo nucleophilic substitution reactions. Nucleophiles can attack the quinone ring, particularly at the electron-deficient carbon atoms. For instance, reactions of 1,4-naphthoquinone derivatives with amines or thiols can lead to the formation of N- or S-substituted products. researchgate.net These reactions often proceed through a Michael-type addition followed by elimination or rearrangement.

Transformations Involving the Hydroxyl and Methoxy Functional Groups

The hydroxyl and methoxy groups of this compound are key sites for chemical transformations, allowing for the synthesis of a wide range of derivatives.

The methoxy groups can be cleaved to yield the corresponding polyhydroxylated naphthalenes. This ether cleavage is typically achieved under acidic conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com

The mechanism for the cleavage of these methyl ethers generally follows an Sₙ2 pathway. masterorganicchemistry.comwikipedia.org The reaction involves the protonation of the ether oxygen, followed by a nucleophilic attack by a halide ion on the methyl group, displacing the dihydroxynaphthalene moiety.

Given the presence of two methoxy groups, reaction conditions can be controlled to achieve either partial or complete demethylation. The use of specific reagents and stoichiometric control is essential for selective cleavage. A variety of reagents have been developed for the deprotection of aromatic methyl ethers under different conditions. organic-chemistry.org

The two hydroxyl groups of the hydroquinone moiety can be derivatized through reactions such as esterification or etherification. Achieving site-selective derivatization—modifying one hydroxyl group while leaving the other unchanged—presents a synthetic challenge due to the symmetrical nature of the molecule.

Strategies to achieve mono-derivatization often involve using a sub-stoichiometric amount of the acylating or alkylating agent in the presence of a base. The statistical distribution of products (unreacted, mono-substituted, and di-substituted) can be influenced by reaction conditions such as temperature, solvent, and the nature of the base and electrophile. The use of bulky protecting groups or directing groups can also facilitate site-selectivity in more complex systems. These derivatization reactions are crucial for modulating the compound's properties, such as solubility and its ability to participate in further chemical transformations.

Scientific Literature Lacks Data on Photochemical and Cyclization Reactions of this compound

A thorough review of available scientific literature reveals a significant gap in the chemical understanding of this compound. Currently, there is no published research detailing the photochemical behavior, light-induced transformations, or any investigation into rearrangement and cyclization reactions specifically involving this compound.

The reactivity of naphthalene derivatives is a broad field of study, with research often focusing on related compounds such as other isomers of dihydroxynaphthalene or their oxidized quinone forms. For instance, studies on the synthesis of complex molecules like furanonaphthoquinones have been conducted, but these typically start from precursors like 2-hydroxy-1,4-naphthoquinone (lawsone), not this compound. Similarly, the photochemical reactions of simpler systems, such as monosubstituted 1,4-benzoquinones, have been explored, but this information cannot be directly extrapolated to the specific dihydroxynaphthalene derivative .

The absence of specific data prevents a detailed, scientifically accurate discussion under the requested headings of "Photochemical Behavior and Light-Induced Transformations" and "Investigation of Rearrangement and Cyclization Reactions." Constructing such an article would require speculative reasoning based on the behavior of analogous compounds, which would not meet the standard of scientific accuracy for the specified compound.

Until dedicated research is conducted and published, the chemical reactivity of this compound under photochemical conditions and its propensity for rearrangement and cyclization remain undocumented in the scientific domain.

Computational and Theoretical Chemistry of 2,3 Dimethoxy 1,4 Dihydroxynaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. nih.govacs.org For a molecule like 2,3-Dimethoxy-1,4-dihydroxynaphthalene, DFT calculations would be the primary method to determine its fundamental quantum chemical properties.

Optimization of Ground and Excited State Geometries

A theoretical study would begin with the geometry optimization of the molecule's ground state. This process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. Calculations would typically employ a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.net This would yield precise bond lengths, bond angles, and dihedral angles. Following this, the optimization of excited state geometries, often using Time-Dependent DFT (TD-DFT), would reveal how the molecule's structure changes upon absorption of energy, which is crucial for understanding its photochemical behavior. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding a molecule's reactivity. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and the energy required for electronic excitation. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich naphthalene (B1677914) ring and hydroxyl groups, while the LUMO would also be distributed across the aromatic system.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface. researchgate.net This map uses a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions, providing a guide to how the molecule would interact with other charged or polar species. researchgate.net

Hypothetical FMO Data for this compound This table is illustrative, based on typical values for similar aromatic compounds, as specific data for the target molecule is not available in published literature.

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -5.50 |

| LUMO Energy | -1.20 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would provide insights into its flexibility, particularly the rotation of the methoxy (B1213986) and hydroxyl groups. By simulating the molecule in different solvents (e.g., water, DMSO), researchers could study solvation effects, such as the formation of hydrogen bonds between the hydroxyl groups and solvent molecules, and how this influences the molecule's preferred conformation and stability. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)

Computational methods are frequently used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy, helping to assign peaks in experimental spectra.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental results to confirm the molecular structure and identify characteristic vibrational modes. researchgate.net

UV-Vis Absorption Maxima: TD-DFT calculations are used to predict the electronic transitions that give rise to UV-Vis absorption. nih.gov The calculated absorption maxima (λmax) can help explain the color and photochemical properties of the compound.

Hypothetical Predicted Spectroscopic Data for this compound This table is for illustrative purposes only, as specific calculated data for the target molecule is not available.

| Spectroscopy Type | Predicted Parameter | Hypothetical Value |

|---|---|---|

| ¹H NMR | Chemical Shift (Ar-H) | 6.8 - 7.5 ppm |

| ¹H NMR | Chemical Shift (OH) | 4.5 - 5.5 ppm |

| ¹H NMR | Chemical Shift (OCH₃) | 3.8 - 4.0 ppm |

| ¹³C NMR | Chemical Shift (Ar-C) | 110 - 150 ppm |

| IR | O-H Stretch Frequency | 3200 - 3400 cm⁻¹ |

Theoretical Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is invaluable for studying reaction mechanisms. For this compound, this could involve modeling its oxidation to the corresponding naphthoquinone. DFT calculations can be used to map the potential energy surface of the reaction, identifying the structures of transition states and intermediates. researchgate.net Calculating the activation energies for different pathways allows chemists to predict which reaction is most likely to occur.

Quantum Chemical Descriptors for Reactivity and Interaction Potentials

From the results of DFT calculations, a variety of quantum chemical descriptors can be derived to quantify reactivity. These include:

Ionization Potential (I): Approximated by the energy of the HOMO.

Electron Affinity (A): Approximated by the energy of the LUMO.

Chemical Hardness (η): Calculated as (I - A) / 2, it measures resistance to change in electron distribution.

Electronegativity (χ): Calculated as (I + A) / 2.

Electrophilicity Index (ω): Measures the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules and predicting its behavior in chemical reactions. researchgate.net

While the computational and theoretical chemistry of this compound appears to be an unchartered area of research, the established methodologies described above provide a clear roadmap for future studies. Such research would be essential to fully characterize its molecular properties, reactivity, and potential applications, filling a significant gap in the current scientific literature.

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research focusing directly on the derivatization, polymerization, and complexation of the chemical compound This compound . The existing body of research primarily addresses its parent compound, 2,3-dihydroxynaphthalene (B165439) , and its oxidized form, 2,3-dimethoxy-1,4-naphthoquinone .

Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline for "this compound" without resorting to extrapolation from different compounds, which would compromise the integrity and specificity of the content.

Available research on closely related compounds indicates the following:

Metal Coordination and Supramolecular Chemistry of 2,3-Dihydroxynaphthalene: The parent compound, 2,3-dihydroxynaphthalene, has been utilized as a ligand in the formation of metal complexes. For instance, germanium derivatives based on 2,3-dihydroxynaphthalene and N,N'-bidentate ligands have been synthesized and characterized. nih.govnih.gov In these complexes, the highest occupied molecular orbital (HOMO) is almost entirely located on the naphthalene fragment. nih.govnih.gov The crystal structures of these complexes can form supramolecular D⋯A-layered structures through intermolecular interactions like π-stacking. nih.govnih.gov Studies on other dihydroxynaphthalene isomers have also explored the formation of supramolecular frameworks through hydrogen bonds and π-π interactions. researchgate.netresearchgate.net

Polymerization of 2,3-Dihydroxynaphthalene: The asymmetric oxidative coupling polymerization of 2,3-dihydroxynaphthalene has been reported to yield poly(2,3-dihydroxy-1,4-naphthylene). sigmaaldrich.com This process, often catalyzed by copper complexes, creates polymers with a continuous 1,1′-bi-2-naphthol structure in the main chain. sigmaaldrich.comresearchgate.net This type of polymerization is a known method for constructing binaphthol structures. researchgate.net

Due to the absence of specific data for this compound in the provided areas of inquiry, the detailed article as outlined cannot be constructed at this time. Further experimental research would be required to explore the derivatization and macromolecular chemistry of this specific compound.

Role As a Key Intermediate in Complex Chemical Synthesis and Advanced Materials

Precursor in the Total Synthesis of Complex Natural Products (e.g., Naphthoquinones and Related Polyketides)

The strategic importance of 2,3-Dimethoxy-1,4-dihydroxynaphthalene is notably demonstrated in its application as a key precursor in the total synthesis of intricate natural products, particularly those belonging to the naphthoquinone and polyketide families. Its pre-functionalized naphthalene (B1677914) core provides a significant advantage for chemists, streamlining synthetic routes and enabling the efficient construction of complex molecular architectures.

A significant example of its utility is in the synthesis of anthraquinone-based natural products. In the total synthesis of griffithazanone A and marcanine A, a "dimethylated 1,4-dihydroxynaphthalene" serves as a crucial starting material. This intermediate undergoes a series of transformations, including nitration and reduction, to form a key aniline (B41778) derivative, which then diverges to produce both target natural products. This approach highlights how the methoxy (B1213986) groups on the dihydroxynaphthalene core can be strategically employed to influence the reactivity and substitution patterns on the aromatic ring, facilitating the construction of the complex polycyclic systems found in these natural products.

Building Block for Functional Organic Materials

Beyond its role in natural product synthesis, this compound serves as a fundamental building block for the creation of novel functional organic materials. Its aromatic and electron-rich nature makes it an attractive scaffold for designing molecules with specific optical and electronic properties.

While direct examples of this compound in fluorescent probes are not extensively documented in publicly available research, the broader class of dihydroxynaphthalene derivatives is widely utilized in the design of fluorescent materials. The naphthalene core provides a rigid, planar structure that can be readily functionalized to create conjugated systems with desirable photophysical properties, such as high quantum yields and large Stokes shifts. The methoxy and hydroxyl groups on the this compound scaffold offer convenient handles for chemical modification, allowing for the fine-tuning of the molecule's absorption and emission spectra. It is plausible that this compound could be a precursor to more complex fluorescent dyes and probes, where the methoxy groups could be used to modulate the electronic properties of the fluorophore or to attach specific recognition units for sensing applications.

Utilization in Retrosynthetic Analysis for Structurally Intricate Molecules

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex molecules by mentally breaking them down into simpler, commercially available starting materials. In this context, this compound represents a valuable "synthon," a conceptual fragment that can be introduced during the forward synthesis.

When planning the synthesis of a complex molecule containing a substituted naphthalene core, chemists can envision this compound as a strategic starting point. The presence of the methoxy and hydroxyl groups at defined positions simplifies the retrosynthetic disconnection process, as it removes the need to consider the regioselective introduction of these functional groups onto an unsubstituted naphthalene ring, which can often be a challenging synthetic problem.

Advanced Analytical Methodologies for the Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and impurity profiling of 2,3-Dimethoxy-1,4-dihydroxynaphthalene due to its high resolution, sensitivity, and reproducibility. ijprajournal.comijnrd.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, employing a nonpolar stationary phase and a polar mobile phase. thermofisher.comdergipark.org.tr

The method development for this compound would involve optimizing several parameters to achieve a good separation of the main peak from any potential impurities. nih.gov These impurities could include starting materials, intermediates from the synthesis, by-products, and degradation products. ajprd.comresearchgate.net A typical RP-HPLC method would utilize a C18 column and a mobile phase consisting of a mixture of water (often with a pH modifier like phosphoric or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. dergipark.org.trresearchgate.net Gradient elution is often preferred over isocratic elution to ensure the separation of compounds with a wide range of polarities. Detection is typically performed using a UV detector, as the naphthalene (B1677914) ring system provides strong chromophores.

Detailed Research Findings: While specific literature on the HPLC analysis of this compound is not abundant, methods for similar dihydroxynaphthalene and dimethoxynaphthalene compounds are well-established. For instance, the separation of various naphthalenediols has been successfully achieved using RP-HPLC with UV detection. researchgate.net These methods can be adapted for the target compound. The retention time of this compound would be influenced by the two methoxy (B1213986) and two hydroxyl groups, which affect its polarity. The hydroxyl groups can interact with residual silanols on the stationary phase, potentially leading to peak tailing. This can be mitigated by using end-capped columns or by adding a competing base to the mobile phase.

Impurity profiling by HPLC allows for the detection and quantification of related substances. slideshare.net The International Conference on Harmonisation (ICH) guidelines provide a framework for the identification and qualification of impurities in new drug substances. ijnrd.org

Below is a hypothetical interactive data table illustrating a typical HPLC method for the analysis of this compound and its potential impurities.

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Hypothetical Impurity Profile Data:

| Compound | Retention Time (min) | Relative Retention Time | Response Factor |

| 1,4-Dihydroxynaphthalene (B165239) | 5.2 | 0.48 | 1.10 |

| 2-Methoxy-1,4-dihydroxynaphthalene | 7.8 | 0.72 | 1.05 |

| This compound | 10.8 | 1.00 | 1.00 |

| Unidentified Impurity 1 | 12.5 | 1.16 | - |

| Unidentified Impurity 2 | 14.1 | 1.31 | - |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar and relatively non-volatile compound like this compound, direct analysis by GC is challenging. Therefore, derivatization is typically required to increase its volatility and thermal stability. researchgate.netuzh.ch Silylation, the replacement of active hydrogens in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, is a common derivatization technique for such compounds. nih.govbrjac.com.br Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often used for this purpose. brjac.com.br

Once derivatized, the resulting TMS ether of this compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other volatile components, and the mass spectrometer provides mass information that aids in identification. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure and can be used for confirmation. researchgate.net

GC-MS is particularly useful for the identification and quantification of volatile impurities, such as residual solvents from the synthesis process. nih.gov Headspace GC-MS is a specific technique where the vapor phase above the sample is injected into the GC, allowing for the sensitive detection of highly volatile compounds without interference from the non-volatile matrix. researchgate.netnih.govthermofisher.comimpactanalytical.com

Detailed Research Findings: Studies on the GC-MS analysis of dihydroxynaphthalenes have demonstrated the necessity of derivatization. uzh.chnih.govnih.gov For example, a method for measuring dihydroxynaphthalenes in urine involved enzymatic digestion followed by analysis as trimethylsilyl derivatives by GC-MS. nih.gov This approach can be directly applied to the analysis of this compound. The mass spectrum of the silylated derivative would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns corresponding to the loss of methyl and trimethylsilanol (B90980) groups.

Hypothetical GC-MS Data for Volatile Impurity Analysis (Headspace):

| Volatile Impurity | Retention Time (min) | Key Mass Fragments (m/z) |

| Methanol | 2.1 | 31, 29 |

| Ethanol | 2.5 | 45, 31, 29 |

| Acetone | 3.0 | 58, 43 |

| Dichloromethane | 3.5 | 84, 86, 49 |

| Toluene | 5.8 | 91, 92 |

Capillary Electrophoresis for High-Resolution Separations of Structurally Similar Compounds

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged and polar compounds. mdpi.commdpi.com For neutral or weakly charged compounds like this compound and its potential isomers, Micellar Electrokinetic Chromatography (MEKC) is a powerful variant of CE. kapillarelektrophorese.com In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudostationary phase. kapillarelektrophorese.com The separation is based on the differential partitioning of the analytes between the aqueous buffer and the micelles. kapillarelektrophorese.com

This technique is particularly advantageous for separating structurally similar compounds, such as positional isomers, which can be challenging to resolve by HPLC. researchgate.netresearchgate.net The separation selectivity in MEKC can be tuned by changing the type and concentration of the surfactant, the buffer pH, and by adding organic modifiers to the buffer. researchgate.net

Detailed Research Findings: The separation of various naphthalene derivatives has been successfully demonstrated using MEKC. nih.gov For instance, a study on the separation of naphthalenedisulfonate isomers showed that MEKC provided better selectivity compared to capillary zone electrophoresis (CZE). researchgate.net Another study reported the baseline separation of eight naphthalene derivatives using novel surfactants in MEKC. nih.gov These findings suggest that MEKC would be a highly effective technique for the high-resolution separation of this compound from its isomers (e.g., 1,4-Dimethoxy-2,3-dihydroxynaphthalene) and other closely related impurities.

Hypothetical MEKC Separation Data:

| Compound | Migration Time (min) |

| 1,4-Dihydroxynaphthalene | 8.5 |

| This compound | 12.1 |

| 1,4-Dimethoxy-2,3-dihydroxynaphthalene | 12.8 |

| 2-Methoxy-1,4-dihydroxynaphthalene | 10.3 |

Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Comprehensive Structural Confirmation

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous structural elucidation of compounds. taylorandfrancis.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation power of HPLC with the detailed structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.govmdpi.com This technique is invaluable for the definitive identification of the main component and the characterization of unknown impurities. nih.gov In an LC-NMR experiment, the eluent from the HPLC column flows through a special NMR flow cell, allowing for the acquisition of NMR spectra of the separated components. Both 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can be performed to elucidate the complete chemical structure.

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another powerful hyphenated technique that couples the separation capabilities of GC with the functional group information provided by Infrared (IR) spectroscopy. nih.gov As the separated components elute from the GC column, they pass through a light pipe in the IR spectrometer, and their IR spectra are recorded. This technique is particularly useful for distinguishing between isomers that may have similar mass spectra but different IR spectra due to the different arrangement of functional groups. tandfonline.com For this compound, GC-IR of its silylated derivative could confirm the presence of the aromatic ring, methoxy groups, and the silylated hydroxyl groups.

Detailed Research Findings: The application of LC-NMR has been instrumental in the structural elucidation of a wide range of natural products and synthetic compounds, including those with multiple stereocenters and complex ring systems. mdpi.com While specific LC-NMR data for this compound is not readily available, the principles of its application are well-established. Similarly, GC-IR has been used for the separation and identification of C2-naphthalene isomers, demonstrating its utility in distinguishing between structurally similar compounds. nih.gov

Biomimetic and Bio Inspired Chemical Transformations of 2,3 Dimethoxy 1,4 Dihydroxynaphthalene

Chemical Models for Enzymatic Oxidation and Reduction Pathways of Naphthohydroquinones

Enzymatic oxidation and reduction are fundamental processes in the metabolism and biosynthesis of quinone-containing natural products. Chemical models that mimic these enzymatic transformations are essential for understanding reaction mechanisms and developing synthetic methodologies.

The oxidation of dihydroxynaphthalene derivatives can be modeled using various chemical oxidants to simulate the action of oxidoreductase enzymes. For instance, the oxidation of 1,8-dihydroxynaphthalene is a key step in the biosynthesis of DHN-melanin. nih.gov In a laboratory setting, the autooxidation of 1,8-dihydroxynaphthalene can serve as a simple, non-enzymatic model for this polymerization process. nih.gov Similarly, periodate (B1199274) oxidation of 1,2,3,4-tetrahydro-6-hydroxy-7-isopropylnaphthalene leads to the formation of a dimer of the corresponding 6-hydroxycyclohexadienone, mimicking oxidative coupling pathways. rsc.org

Microbial systems also provide excellent models for enzymatic oxidation. For example, the mutant strain Pseudomonas fluorescens TTC1 has been used to oxidize 1- and 2-naphthols to various dihydroxynaphthalene isomers. researchgate.net These reactions proceed through unstable dihydrodiol intermediates that dehydrate to the aromatic dihydroxynaphthalenes, mirroring the initial steps of naphthalene (B1677914) degradation pathways in some microorganisms. researchgate.net The enzyme system in Pseudomonas sp. strain NCIB 9816, which converts naphthalene to (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, involves a multi-component naphthalene dioxygenase. nih.gov This system serves as a model for the enzymatic dihydroxylation of aromatic rings, a common transformation in secondary metabolite biosynthesis.

The following table summarizes chemical and microbial models for the oxidation of naphthalene derivatives, which can be considered analogous to potential transformations of 2,3-Dimethoxy-1,4-dihydroxynaphthalene.

| Substrate | Transformation | Reagent/System | Product(s) | Modeled Enzymatic Process |

| 1,8-Dihydroxynaphthalene | Autooxidation/Polymerization | Air/O₂ | DHN-melanin model | Oxidative polymerization |

| 1,2,3,4-Tetrahydro-6-hydroxy-7-isopropylnaphthalene | Oxidative Dimerization | Periodate | Dimer of 6-hydroxycyclohexadienone | Oxidative coupling |

| 1-Naphthol | Microbial Oxidation | Pseudomonas fluorescens TTC1 | 1,7-Dihydroxynaphthalene, 1,5-Dihydroxynaphthalene | Dioxygenase-mediated oxidation |

| 2-Naphthol | Microbial Oxidation | Pseudomonas fluorescens TTC1 | 2,6-Dihydroxynaphthalene, 2,7-Dihydroxynaphthalene (B41206) | Dioxygenase-mediated oxidation |

| Naphthalene | Enzymatic Dihydroxylation | Pseudomonas sp. NCIB 9816 (Naphthalene dioxygenase) | (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene | Arene dioxygenation |

Mimicking Proposed Biosynthetic Routes to Naphthalene-Derived Natural Products

The synthesis of complex natural products often draws inspiration from proposed biosynthetic pathways. These biomimetic syntheses can provide evidence for the plausibility of a proposed route and offer efficient strategies for total synthesis. Many naphthalene-derived natural products are thought to arise from the oxidative coupling of simpler phenolic precursors. researchgate.netnih.gov

A biomimetic approach was utilized in the synthesis of (±)-CJ-12,372, a 1,8-dihydroxynaphthalene-derived natural product. researchgate.net This synthesis highlights the challenges and strategies in constructing complex spirobisnaphthalene structures, which are believed to be formed in nature through oxidative dimerization of naphthalene precursors. researchgate.net The synthesis of daldiquinone, a 1,2-naphthoquinone (B1664529) natural product derived from 1,8-dihydroxynaphthalene, further illustrates the application of biomimetic strategies, particularly the late-stage oxidation of a naphthol precursor to the final quinone. bilkent.edu.tr

The synthesis of various naphthalene-derived natural products often involves the construction of a substituted naphthalene skeleton, which can then be further functionalized. nih.gov For instance, Dieckmann-type cyclization reactions have been employed to create alkyl-substituted naphthalenes and naphthoquinones, which are precursors to more complex natural products. nih.gov

The table below outlines examples of biomimetic or bio-inspired synthetic steps towards naphthalene-derived natural products, which could conceptually be applied to derivatives of this compound.

| Precursor(s) | Key Transformation | Synthetic Target Class | Biosynthetic Step Mimicked |

| Substituted phenylacetic acid derivatives | Dieckmann-type cyclization, benzylic oxidation | Naphtho-γ-pyrones, Naphthyl ketones | Aromatization and functional group manipulation |

| 1,8-Dihydroxynaphthalene derivatives | Oxidative cyclization, direct acetalization | Spirobisnaphthalenes (e.g., Palmarumycins) | Oxidative dimerization and spiroketal formation |

| Naphthol precursors | Late-stage oxidation | Naphthoquinones (e.g., Daldiquinone) | Enzymatic oxidation of phenols |

Biomimetic Oxidative Coupling and Dimerization Reactions

Oxidative coupling and dimerization are key biosynthetic reactions that lead to a vast array of dimeric and polymeric natural products. In the context of dihydroxynaphthalenes, these reactions can lead to the formation of binaphthalenes, spirobisnaphthalenes, and other complex structures.

Chemical models for these processes often employ one-electron oxidants to generate radical intermediates that subsequently dimerize. For instance, the oxidation of 2-hydroxyanthracene derivatives, which are structurally related to hydroxynaphthalenes, with oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can lead to regioselective dimerization, forming metastable 1,4-diketones that can be converted to oxahelicenes. nih.govrsc.org This provides a model for the C-C bond formation that is central to the biosynthesis of many dimeric natural products.

The oxidative polymerization of 2,7-dihydroxynaphthalene catalyzed by polymer-metal complexes serves as another example of biomimetic C-C and C-O coupling. acs.org These reactions can be controlled to favor specific coupling sites, providing insights into the regioselectivity observed in natural product biosynthesis.

Iron(III) chloride (FeCl₃) is another common reagent used to mediate oxidative C-C dimerization of aromatic compounds, including carbazole (B46965) derivatives, which can be seen as analogous to the coupling of hydroxynaphthalenes. nih.gov The mechanism is thought to involve the formation of radical cations that then couple.

Below is a table detailing examples of biomimetic oxidative coupling and dimerization reactions of naphthalene and related aromatic precursors.

| Monomer | Oxidant/Catalyst | Dimer/Product Type | Linkage Type |

| 1,2,3,4-Tetrahydro-6-hydroxy-7-isopropylnaphthalene | Periodate | Cyclohexadienone dimer | C-C |

| 2-Hydroxy-9,10-dialkynylanthracenes | DDQ | 1,4-Diketone dimer | C-C |

| 2,7-Dihydroxynaphthalene | PHMPMDAP–Cu(II)/H₂O₂ | Poly(2,7-dihydroxynaphthalene) | C-C and C-O |

| Indolosesquiterpene alkaloids | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dimeric indolosesquiterpene | C-C |

These examples, while not directly involving this compound, provide a strong conceptual framework for understanding the potential biomimetic and bio-inspired transformations of this compound. Future research in this specific area would likely build upon these foundational studies of related naphthohydroquinones and other phenolic compounds.

Future Research Avenues and Outstanding Challenges for 2,3 Dimethoxy 1,4 Dihydroxynaphthalene

Discovery of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable synthetic routes to 2,3-Dimethoxy-1,4-dihydroxynaphthalene and its analogues is a paramount objective. Current methodologies often rely on multi-step sequences that may suffer from limitations in yield, scalability, and environmental impact. Future research should focus on the discovery of novel synthetic pathways and the design of innovative catalytic systems to address these shortcomings.

One promising avenue is the exploration of C-H activation/functionalization strategies. Directing the regioselective introduction of methoxy (B1213986) and hydroxyl groups onto a naphthalene (B1677914) core could significantly shorten synthetic sequences. The development of bespoke catalysts, potentially based on earth-abundant metals, will be crucial for achieving high selectivity and efficiency.

Furthermore, flow chemistry presents a compelling platform for the synthesis of this compound. The precise control over reaction parameters such as temperature, pressure, and stoichiometry offered by flow reactors can lead to improved yields, enhanced safety, and facile scalability. The integration of in-line purification and analysis techniques would further streamline the manufacturing process.

Another area ripe for exploration is the use of biocatalysis . Engineered enzymes could offer unparalleled stereoselectivity in the synthesis of chiral derivatives of this compound, a feat that is often challenging to achieve through traditional chemical methods.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| C-H Activation | Atom economy, reduced step count | Catalyst design, regioselectivity control |

| Flow Chemistry | Scalability, safety, process control | Reactor design, in-line analytics |

| Biocatalysis | High stereoselectivity, mild conditions | Enzyme engineering, substrate scope |

Unveiling Uncharted Reactivity and Mechanistic Insights

A comprehensive understanding of the reactivity of this compound is fundamental to its application. While its basic chemical properties can be inferred from its functional groups, a detailed exploration of its uncharted reactivity is necessary. Future studies should aim to elucidate the mechanisms of its key transformations, providing a predictive framework for its chemical behavior.

Investigating its oxidation-reduction chemistry is of particular importance. The dihydroxynaphthalene core is susceptible to oxidation to the corresponding 1,4-naphthoquinone (B94277). Understanding the factors that control this equilibrium, such as pH, solvent, and the presence of oxidants or reductants, is critical for its handling and for harnessing its potential as a redox-active molecule.

The coordination chemistry of this compound with various metal ions also warrants investigation. The dihydroxy moiety can act as a bidentate ligand, forming stable complexes with a range of metals. The electronic and steric effects of the methoxy groups on the coordination properties and the catalytic activity of the resulting metal complexes are areas of significant interest.

Advanced spectroscopic techniques, such as in-situ NMR and X-ray absorption spectroscopy, coupled with computational modeling, will be instrumental in unraveling complex reaction mechanisms and identifying transient intermediates. rsc.org

Expansion of Applications in Emerging Fields of Chemical Science

The unique electronic and structural features of this compound suggest its potential for a wide array of applications in emerging scientific fields. While its role as a synthetic intermediate is established, its intrinsic properties could be leveraged in materials science, medicinal chemistry, and beyond.

In materials science , the naphthalene scaffold is known to impart desirable properties such as thermal stability and high refractive index. awpc.co.jp Derivatives of this compound could be explored as monomers for the synthesis of novel polymers with tailored optical and electronic properties. Its redox activity also suggests potential applications in organic electronics, such as in rechargeable batteries or as a component of electrochromic materials. Dihydroxynaphthalene-based allomelanins, for instance, have inspired the development of innovative technological materials. researchgate.net

In medicinal chemistry , the naphthalene core is a privileged scaffold found in numerous bioactive compounds. nih.gov The antioxidant and anti-inflammatory properties of related naphthoquinone and dihydroxynaphthalene compounds suggest that this compound and its derivatives could be promising candidates for drug discovery efforts. ontosight.ai Future research should focus on the synthesis and biological evaluation of a diverse library of its derivatives to explore their therapeutic potential.

| Application Area | Potential Role of this compound | Research Direction |

| Materials Science | Monomer for high-performance polymers, redox-active material | Polymer synthesis and characterization, electrochemical studies |

| Medicinal Chemistry | Scaffold for bioactive compounds | Synthesis of derivatives, biological screening |

| Organic Electronics | Component in batteries, electrochromic devices | Device fabrication and testing |

Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry and Synthetic Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemistry, and the study of this compound can both benefit from and contribute to this transformation. These computational tools can accelerate the discovery of new synthetic routes, predict molecular properties, and guide the design of novel derivatives with desired functionalities.

Predictive modeling using ML can be employed to forecast the physicochemical and biological properties of yet-to-be-synthesized derivatives. nih.govarxiv.org This in silico screening can prioritize synthetic targets, saving significant time and resources in the laboratory. For instance, models can be developed to predict properties like solubility, toxicity, and binding affinity to biological targets. nih.gov

Furthermore, generative models can be used to design novel molecules based on the this compound scaffold with optimized properties for specific applications. preprints.org These models can explore a vast chemical space to identify promising candidates that might not be conceived through traditional medicinal chemistry approaches.

Addressing Challenges in Stereocontrol and Scalability in Complex Derivatives Synthesis

As the exploration of this compound derivatives expands, particularly towards those with complex three-dimensional structures, the challenges of stereocontrol and scalability will become increasingly prominent.

Stereocontrol is a critical aspect of modern organic synthesis, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. The development of stereoselective methods for the synthesis of enantioenriched derivatives of this compound will be essential for their application in medicinal chemistry and other fields where chirality plays a crucial role. This will likely involve the use of chiral catalysts, auxiliaries, or reagents.

Scalability is another significant hurdle that must be overcome to translate laboratory-scale discoveries into practical applications. Synthetic routes that are efficient on a milligram scale may not be viable for the production of kilograms of material. Future research must focus on developing robust and scalable processes, which may involve optimizing reaction conditions, minimizing the use of hazardous reagents, and designing efficient purification protocols. The principles of green chemistry will be a guiding framework in this endeavor, aiming for processes that are not only scalable but also environmentally benign.

Q & A

Q. What are the established synthetic routes for 2,3-Dimethoxy-1,4-dihydroxynaphthalene?

The synthesis of this compound typically involves functionalization of naphthalene derivatives. For example, cation radical intermediates can be prepared using acidic systems like aluminum chloride-nitromethane or sulfuric acid-nitromethane, followed by controlled oxidation or demethylation steps . Additionally, alkoxylation of dihydroxynaphthalene precursors (e.g., using propargyl bromide or methylating agents in the presence of K₂CO₃ in DMF) may yield methoxy-substituted derivatives, though reaction conditions (temperature, solvent, and catalyst) must be optimized to avoid over-substitution .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ESR Spectroscopy : Used to study cation radical intermediates, providing insights into electronic structure and stability .

- NMR Spectroscopy : Critical for structural confirmation. and NMR can resolve substituent positions and hydrogen bonding interactions, particularly in diketone derivatives .

- Infrared (IR) Spectroscopy : Identifies functional groups like hydroxyl and methoxy moieties through characteristic absorption bands .

Advanced Research Questions

Q. How does this compound contribute to oxidative stress in cellular models?

The quinone form of this compound (2,3-Dimethoxy-1,4-naphthoquinone, DMNQ) acts as a redox cycler, generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) via enzymatic reduction (e.g., by NADPH oxidases) and subsequent re-oxidation. This mechanism has been implicated in neurotoxicity studies related to Alzheimer’s disease. Researchers should pair DMNQ exposure with ROS scavengers (e.g., glutathione) to validate oxidative pathways .

Q. How can contradictions in toxicological data across studies be resolved?

Discrepancies often arise from variations in:

- Exposure Routes : Inhalation, oral, or dermal administration may yield different systemic effects (e.g., respiratory vs. hepatic toxicity) .

- Model Systems : Human observational studies vs. controlled animal experiments (e.g., laboratory mammals).

- Dosage and Duration : Acute vs. chronic exposure thresholds. A standardized framework, such as the inclusion criteria in Table B-1 (health outcomes, species, and exposure routes), should be adopted to ensure comparability .

Q. What is the role of this compound in supramolecular chemistry applications?

This compound serves as a building block for porphyrinoids with guest recognition capabilities. For example, 2,3-Dimethoxy-1,4-phenylene-containing porphyrinoids exhibit selective binding to metal ions or organic molecules, enabled by π-π stacking and hydrogen bonding. Synthesis involves coupling reactions under trifluoroacetic acid conditions, followed by structural validation via NMR and X-ray crystallography .

Methodological Considerations

Q. Table 1: Key Parameters for Toxicological Study Design

Q. Experimental Design for Oxidative Stress Assays

Cell Culture : Use neuronal (e.g., SH-SY5Y) or hepatic (HepG2) cell lines.

DMNQ Treatment : Apply 1–50 μM DMNQ for 24–48 hours.

ROS Detection : Employ fluorogenic probes (e.g., DCFH-DA) or chemiluminescent assays.

Validation : Co-treat with antioxidants (e.g., N-acetylcysteine) to confirm ROS-mediated effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.